

Bicyclo[3.2.2]nonan-6-ol: A Technical Overview

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Compound of Interest

Compound Name: *Bicyclo[3.2.2]nonan-6-ol*

Cat. No.: *B15092444*

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CAS Number: 1614-76-2

This technical guide provides an in-depth overview of **Bicyclo[3.2.2]nonan-6-ol**, a saturated bicyclic alcohol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It covers the compound's chemical and physical properties, detailed experimental protocols for its synthesis, and explores the broader context of the bicyclo[3.2.2]nonane scaffold in medicinal chemistry.

Chemical and Physical Properties

Bicyclo[3.2.2]nonan-6-ol is a white solid at room temperature. Its key properties, including computed descriptors, are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C ₉ H ₁₆ O	PubChem
Molecular Weight	140.22 g/mol	PubChem
CAS Number	1614-76-2	PubChem
Appearance	White solid	MDPI
Boiling Point	229.0±8.0 °C (Predicted)	ChemicalBook
Density	1.018±0.06 g/cm ³ (Predicted)	ChemicalBook
XLogP3	2.4	PubChem

Experimental Protocols

Detailed methodologies for the synthesis of **Bicyclo[3.2.2]nonan-6-ol** are outlined below. The primary routes involve the hydroboration-oxidation of bicyclo[3.2.2]non-6-ene or the reduction of the corresponding ketone, bicyclo[3.2.2]nonan-6-one.

Synthesis of (1S,6R)-Bicyclo[3.2.2]nonan-6-ol via Hydroboration-Oxidation

This protocol describes the synthesis of a specific stereoisomer of **Bicyclo[3.2.2]nonan-6-ol** from bicyclo[3.2.2]non-6-ene (referred to as compound 63 in the source literature).

Materials:

- Bicyclo[3.2.2]non-6-ene (compound 63)
- Borane dimethyl sulfide complex ($\text{BH}_3 \cdot \text{Me}_2\text{S}$, 2.0 M solution in THF)
- Dry Tetrahydrofuran (THF)
- Ethanol (EtOH)
- Aqueous Sodium Hydroxide (NaOH, 3 M)
- Hydrogen Peroxide (H_2O_2 , 30%)
- Ethyl Acetate (EtOAc)
- 1 M Hydrochloric Acid (HCl)
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- A solution of bicyclo[3.2.2]non-6-ene (3.52 g, 28.8 mmol) in dried THF (25 mL) is cooled to 0 °C under a nitrogen atmosphere.
- $\text{BH}_3 \cdot \text{Me}_2\text{S}$ (2.0 M solution in THF, 6.0 mL, 12.0 mmol) is added dropwise to the stirred solution.
- The reaction mixture is stirred for 2 hours at room temperature. The completion of the reaction is monitored by Thin Layer Chromatography (TLC).
- Ethanol (25 mL) is added to the reaction mixture.
- The resulting mixture is cooled to 0 °C, followed by the successive dropwise addition of aqueous NaOH (3 M, 4 mL) and 30% H_2O_2 (3.6 mL).
- The reaction mixture is then stirred at room temperature for 6 hours, with reaction completion again monitored by TLC.
- The reaction mixture is poured into ice water (50 mL) and extracted with EtOAc (3 x 20 mL).
- The combined organic extracts are washed with 1 M HCl (50 mL) and brine (50 mL), dried over anhydrous MgSO_4 , and the solvent is removed on a rotary evaporator.
- The resulting residue is purified by column chromatography on silica gel (eluent: EtOAc/n-hexane = 1/10) to yield (1S,6R)-**Bicyclo[3.2.2]nonan-6-ol** as a white solid (3.92 g, 97% yield).

Synthesis of Bicyclo[3.2.2]nonan-6-ol via Reduction of Bicyclo[3.2.2]nonan-6-one

This method produces a mixture of the endo and exo isomers of **Bicyclo[3.2.2]nonan-6-ol** through the reduction of the corresponding ketone.

Materials:

- Bicyclo[3.2.2]nonan-6-one
- Lithium aluminum hydride (LiAlH_4)

Procedure:

- Bicyclo[3.2.2]nonan-6-one is reduced using lithium aluminum hydride.
- The reaction yields a mixture of endo-**Bicyclo[3.2.2]nonan-6-ol** and exo-**Bicyclo[3.2.2]nonan-6-ol** in a ratio of 87:13.

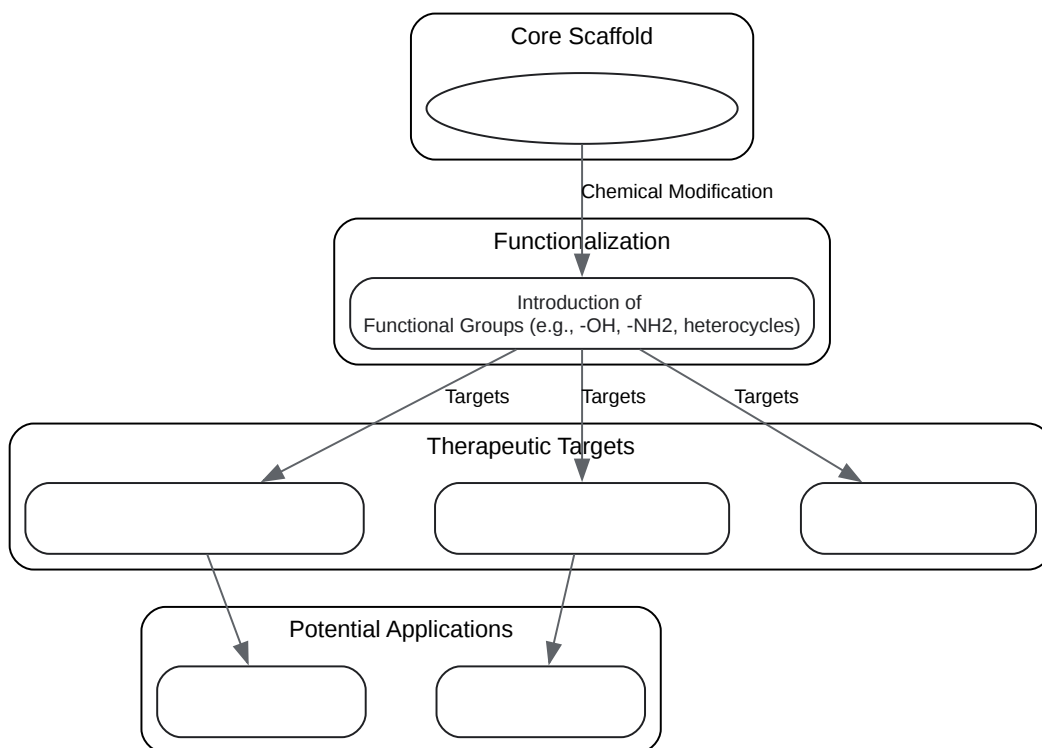
Bicyclo[3.2.2]nonane Scaffold in Drug Development

While specific signaling pathways involving **Bicyclo[3.2.2]nonan-6-ol** are not extensively documented, the bicyclo[3.2.2]nonane core structure is a recognized scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial arrangement of functional groups, which can be crucial for selective binding to biological targets.

Derivatives of the bicyclo[3.2.2]nonane system, particularly those incorporating nitrogen atoms (azabicyclo[3.2.2]nonanes), have shown significant biological activity. These derivatives are being explored for a range of therapeutic applications, including the development of agonists for the $\alpha 7$ -nicotinic acetylcholine receptor for the potential treatment of Alzheimer's disease and as antiprotozoal agents.

The diagram below illustrates the general concept of utilizing the bicyclo[3.2.2]nonane scaffold for the development of bioactive compounds. Functionalization at various positions allows for the exploration of structure-activity relationships and the optimization of pharmacological properties.

Bicyclo[3.2.2]nonane as a Scaffold in Drug Development



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